3-Chloro-2,4-difluoro-DL-phenylalanine 3-Chloro-2,4-difluoro-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1259964-91-4
VCID: VC4137045
InChI: InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1
SMILES: C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F
Molecular Formula: C9H8ClF2NO2
Molecular Weight: 235.61

3-Chloro-2,4-difluoro-DL-phenylalanine

CAS No.: 1259964-91-4

Cat. No.: VC4137045

Molecular Formula: C9H8ClF2NO2

Molecular Weight: 235.61

* For research use only. Not for human or veterinary use.

3-Chloro-2,4-difluoro-DL-phenylalanine - 1259964-91-4

Specification

CAS No. 1259964-91-4
Molecular Formula C9H8ClF2NO2
Molecular Weight 235.61
IUPAC Name (2S)-2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1
Standard InChI Key LTROQNFDZXDJKW-LURJTMIESA-N
SMILES C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloro-2,4-difluoro-DL-phenylalanine is a non-natural amino acid derivative. The core structure consists of a phenyl ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 4, attached to an alanine backbone (-CH2-CH(NH2)-COOH\text{-CH}_2\text{-CH(NH}_2\text{)-COOH}) . The IUPAC name, 2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid, reflects this arrangement .

Table 1: Key Identifiers of 3-Chloro-2,4-difluoro-DL-phenylalanine

PropertyValueSource
CAS Number7731-00-2
Molecular FormulaC9H8ClF2NO2\text{C}_9\text{H}_8\text{ClF}_2\text{NO}_2
Molecular Weight235.61 g/mol
SynonymsDL-3-Chloro-4-fluorophenylalanine, MFCD04116027

Stereochemical Considerations

The “DL” designation signifies the racemic mixture, which lacks optical activity due to equal proportions of D- and L-enantiomers. This contrasts with enantiopure derivatives (e.g., D-phenylalanine) synthesized via asymmetric hydrogenation, as described in patent CN102234241A . While the patent focuses on chiral catalysts for D-phenylalanine production, analogous methods could theoretically apply to halogenated variants, though specific protocols for 3-Chloro-2,4-difluoro-DL-phenylalanine remain undocumented in the provided sources .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of chlorine and fluorine atoms on the phenyl ring.

  • Enantiomer Separation: Resolving racemic mixtures into pure enantiomers demands specialized techniques, such as enzymatic resolution or chiral stationary phases in HPLC .

Physical and Chemical Properties

Spectroscopic Data

While the provided sources lack explicit spectral data (e.g., NMR, IR), analogous compounds like 6-chloro-2,3-difluoro-DL-phenylalanine exhibit characteristic peaks in 1H-NMR^1\text{H-NMR}:

  • Aromatic protons: δ 7.58–7.31 ppm .

  • α-proton (CH): δ 7.19 ppm .

  • Carboxylic acid proton: δ 12.42 ppm .

These values suggest similar electronic environments for 3-Chloro-2,4-difluoro-DL-phenylalanine, though substituent effects may shift peaks slightly.

Solubility and Stability

The compound is likely sparingly soluble in water due to hydrophobic halogen substituents but soluble in polar aprotic solvents (e.g., DMSO, methanol) . Stability under ambient conditions is inferred from its storage recommendations: kept in a well-ventilated, tightly sealed container away from light .

Applications in Research and Industry

Biochemical Research

  • Enzyme Inhibition Studies: Halogenated phenylalanines often act as inhibitors in enzymatic assays, particularly targeting amino acid-processing enzymes like phenylalanine hydroxylase .

  • Peptide Modification: Incorporation into synthetic peptides to study steric and electronic effects on protein folding .

Pharmaceutical Development

HazardPrecautionary Measures
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ExposureRinse cautiously for several minutes; seek medical aid .
InhalationMove to fresh air; administer oxygen if breathing is labored .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data is available, but halogenated aromatics generally exhibit persistence in ecosystems. Proper disposal is critical to prevent groundwater contamination .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator